molecular formula C19H21BClFO3 B14029495 2-(4-(Benzyloxy)-2-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Benzyloxy)-2-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14029495
M. Wt: 362.6 g/mol
InChI Key: RZLGJEPQKPPLGX-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-2-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-2-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-2-chloro-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the boronic ester is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-2-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryls: Formed in Suzuki-Miyaura coupling reactions.

    Phenols: Formed in oxidation reactions.

    Boranes/Borohydrides: Formed in reduction reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-2-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Benzyloxy)-2-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of substituents, which provide specific reactivity and stability advantages in various chemical reactions. Its benzyloxy group enhances its solubility and reactivity in organic solvents, making it a preferred reagent in many synthetic applications .

Properties

Molecular Formula

C19H21BClFO3

Molecular Weight

362.6 g/mol

IUPAC Name

2-(2-chloro-5-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)14-10-16(22)17(11-15(14)21)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3

InChI Key

RZLGJEPQKPPLGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)OCC3=CC=CC=C3)F

Origin of Product

United States

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